![molecular formula C15H19NO2 B1400508 Benzyl 4-ethenylpiperidine-1-carboxylate CAS No. 138163-09-4](/img/structure/B1400508.png)
Benzyl 4-ethenylpiperidine-1-carboxylate
Overview
Description
Benzyl 4-ethenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H19NO2 . It has a molecular weight of 245.31700 .
Molecular Structure Analysis
The molecular structure of Benzyl 4-ethenylpiperidine-1-carboxylate consists of 15 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . The exact mass is 245.14200 .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl 4-ethenylpiperidine-1-carboxylate are not fully detailed in the available resources. The molecular weight is 245.31700, and the exact mass is 245.14200 . Other properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Pharmaceutical Synthesis
Benzyl 4-Vinylpiperidine-1-carboxylate is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a versatile intermediate for the construction of piperidine derivatives, which are prevalent in a multitude of therapeutic agents, including antihistamines, antipsychotics, and analgesics .
Catalysis
The compound’s role in catalysis is significant, particularly in facilitating reactions such as the oxidation of benzyl alcohol to benzaldehyde. This process is crucial in the production of fine chemicals and intermediates used in fragrances, flavorings, and pharmaceuticals .
Organic Electrosynthesis
Benzyl 4-Vinylpiperidine-1-carboxylate can be involved in organic electrosynthesis, where it may act as a substrate for electrochemical reactions. This field is gaining attention for its environmentally friendly approach to synthesizing complex organic molecules .
Safety and Hazards
properties
IUPAC Name |
benzyl 4-ethenylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-13-8-10-16(11-9-13)15(17)18-12-14-6-4-3-5-7-14/h2-7,13H,1,8-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXGBWISORPRSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735589 | |
Record name | Benzyl 4-ethenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-ethenylpiperidine-1-carboxylate | |
CAS RN |
138163-09-4 | |
Record name | Phenylmethyl 4-ethenyl-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138163-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-ethenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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